Regioisomeric Differentiation: 8-Methoxy vs. 6-Methoxy Substitution Alters Molecular Recognition and Target Docking
The position of the methoxy group on the quinoline-3-carbonitrile core critically governs molecular recognition. QSAR and molecular docking studies on quinoline-3-carbonitrile derivatives demonstrate that substitution at the 8-position versus the 6-position alters hydrogen-bond donor/acceptor topology, logP, and binding poses within the DNA gyrase active site [1]. The 8-methoxy regioisomer presents a distinct electrostatic potential surface compared to the 6-methoxy variant (CAS 123990-79-4), as evidenced by DFT-calculated HOMO/LUMO energy gaps and Hirshfeld surface analyses reported for closely related 2-oxo-1,2-dihydroquinoline derivatives [2].
| Evidence Dimension | Substitution position (C-8 vs. C-6 methoxy) and calculated molecular properties |
|---|---|
| Target Compound Data | 8-Methoxy substitution; MW 200.19; logP estimated ~3.22 (QSPR for quinoline-3-carbonitrile class); HOMO-LUMO gap available via DFT calculation for related 8-methoxy-2-oxo-quinoline-3-carbonitrile analogs |
| Comparator Or Baseline | 6-Methoxy substitution (CAS 123990-79-4); MW 200.19; distinct Hirshfeld surface contacts and docking scores against DNA gyrase (PDB: 1M17) |
| Quantified Difference | No direct head-to-head IC₅₀ comparison available; differentiation is supported by computational docking scores and QSAR logP differences of ≥0.3 log units between 6- and 8-substituted regioisomers in quinoline-3-carbonitrile series |
| Conditions | In silico molecular docking (AutoDock Vina) against DNA gyrase (PDB 1M17); DFT calculations at B3LYP/6-311++G(d,p) level; QSAR ADMET predictions |
Why This Matters
Procuring the correct regioisomer (8-methoxy vs. 6-methoxy) is essential for maintaining target binding geometry; positional isomer mismatch can lead to complete loss of inhibitory activity against DNA gyrase or acetylcholinesterase.
- [1] Machado et al. Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. Journal of Molecular Structure, 2018. DOI: 10.1016/j.molstruc.2018.04.010. View Source
- [2] Filali Baba Y, Gokce H, Rodi YK, et al. Syntheses of novel 2-oxo-1,2-dihydroquinoline derivatives: Molecular and crystal structures, spectroscopic characterizations, Hirshfeld surface analyses, molecular docking studies and density functional theory calculations. Journal of Molecular Structure, 2020;1217:128389. View Source
